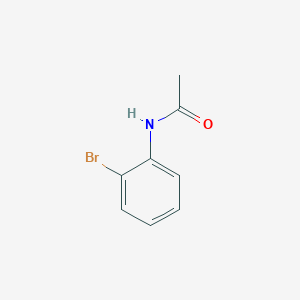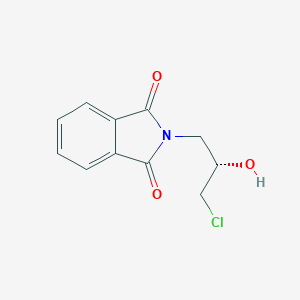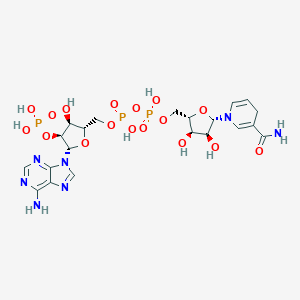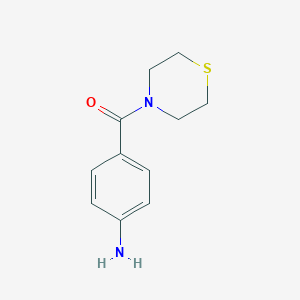
(4-Aminophenyl)(thiomorpholino)methanone
説明
“(4-Aminophenyl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C11H14N2OS. It contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of “(4-Aminophenyl)(thiomorpholino)methanone” includes 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 sulfide .科学的研究の応用
Degradation of Environmental Pollutants
Advanced Oxidation Processes (AOPs) have been investigated for the degradation of acetaminophen, an environmental pollutant, producing by-products such as 4-aminophenol. This highlights the potential role of related compounds in environmental detoxification and the study of their biotoxicity and degradation pathways (Qutob et al., 2022).
Therapeutic Effects and Biochemical Applications
4-Phenylbutyric acid, a compound with a structural motif similar to 4-aminophenol derivatives, has been explored for its therapeutic effects, particularly in maintaining proteostasis. This involves preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, suggesting potential biomedical applications of structurally related compounds (Kolb et al., 2015).
Metabolism and Toxicology Studies
Studies on the metabolism of drugs like methadone reveal the complexity of pharmacokinetic and toxicological profiles, which can vary significantly between individuals. Understanding the metabolism and interaction of compounds such as “(4-Aminophenyl)(thiomorpholino)methanone” could be crucial for their safe and effective therapeutic use (Dinis-Oliveira, 2016).
Biomolecular Interactions and Chemosensors
The development of fluorescent chemosensors based on structural analogs like 4-methyl-2,6-diformylphenol demonstrates the potential for creating sensitive and selective detection systems for various analytes. This suggests a research avenue for “(4-Aminophenyl)(thiomorpholino)methanone” in designing novel chemosensors or probes for biochemical applications (Roy, 2021).
Advanced Materials and Environmental Applications
Research into methanotrophs using methane as a carbon source to produce valuable bioproducts indicates the intersection of environmental science and biotechnology. Compounds related to “(4-Aminophenyl)(thiomorpholino)methanone” could play roles in bioremediation or as precursors in the synthesis of advanced materials (Strong et al., 2015).
特性
IUPAC Name |
(4-aminophenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBUOPLZVNRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267446 | |
| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(thiomorpholino)methanone | |
CAS RN |
874831-37-5 | |
| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874831-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

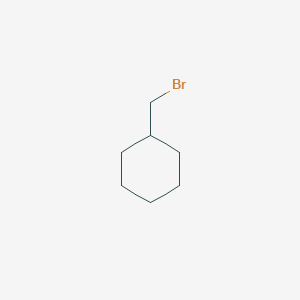
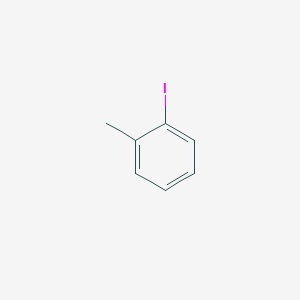
![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)
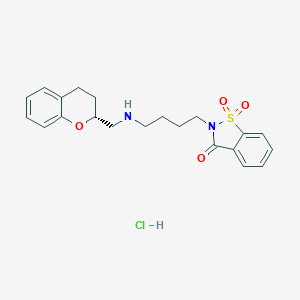
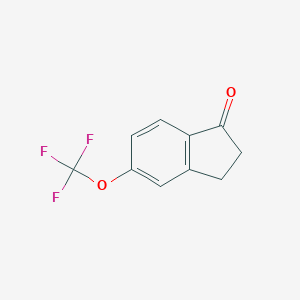
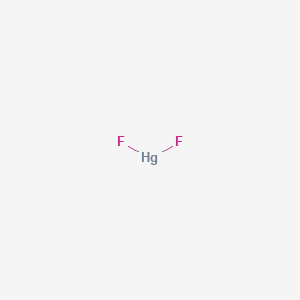
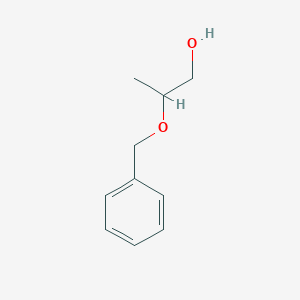
![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)
